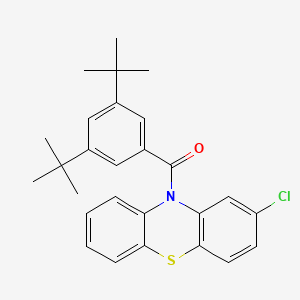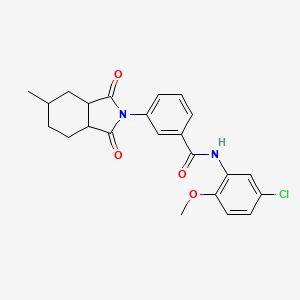
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
Cyclization of Diphenylamine: Diphenylamine is reacted with sulfur in the presence of a catalyst to form phenothiazine.
Chlorination: Phenothiazine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Friedel-Crafts Acylation: The chlorinated phenothiazine is then subjected to Friedel-Crafts acylation using 3,5-di-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the di-tert-butylbenzoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antihistamine agent due to its structural similarity to other phenothiazines.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In the context of its potential antipsychotic activity, it may act on dopamine receptors in the brain, similar to other phenothiazines. The compound’s structure allows it to interact with cell membranes and proteins, potentially disrupting cellular processes and leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine with a similar core structure but different substituents.
Promethazine: An antihistamine phenothiazine with a different substitution pattern.
Thioridazine: Another antipsychotic phenothiazine with distinct substituents.
Uniqueness
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is unique due to the presence of the di-tert-butylbenzoyl group, which imparts distinct steric and electronic properties. This uniqueness may result in different biological activities and chemical reactivity compared to other phenothiazines.
属性
分子式 |
C27H28ClNOS |
|---|---|
分子量 |
450.0 g/mol |
IUPAC 名称 |
(2-chlorophenothiazin-10-yl)-(3,5-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C27H28ClNOS/c1-26(2,3)18-13-17(14-19(15-18)27(4,5)6)25(30)29-21-9-7-8-10-23(21)31-24-12-11-20(28)16-22(24)29/h7-16H,1-6H3 |
InChI 键 |
JRNHZNAJUVRUQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11596100.png)

![5-Methyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11596114.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596119.png)
![(3Z)-1-(4-chlorobenzyl)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11596120.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596125.png)
![methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596132.png)
![ethyl 4-(5-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11596139.png)
![2-[(4E)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11596141.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596155.png)
![2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596160.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596166.png)
![benzyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596170.png)
